4-(1H-Imidazol-2-YL)butanoic acid
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Overview
Description
4-(1H-Imidazol-2-YL)butanoic acid is a chemical compound that features an imidazole ring attached to a butanoic acid chain. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-2-YL)butanoic acid typically involves the formation of the imidazole ring followed by the attachment of the butanoic acid chain. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild and can tolerate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-2-YL)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the butanoic acid chain.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific catalysts and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
4-(1H-Imidazol-2-YL)butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-2-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
4-(1H-Imidazol-2-YL)butanoic acid can be compared with other imidazole derivatives, such as:
Histidine: An essential amino acid with an imidazole ring, involved in protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat various infections.
The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with a butanoic acid chain. This structure imparts unique chemical and biological properties, making it useful in various scientific and industrial applications .
Properties
CAS No. |
178388-80-2 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H10N2O2/c10-7(11)3-1-2-6-8-4-5-9-6/h4-5H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
AUMHFGPVVAUJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCCC(=O)O |
Origin of Product |
United States |
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